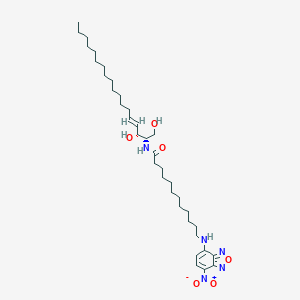

C12-NBD-ceramide

Descripción

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJCYCOPNIGIK-ULETYAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Secrets of C12-NBD-Ceramide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties and cellular applications of C12-NBD-ceramide, a fluorescent analog of ceramide crucial for research in cell biology, pharmacology, and drug development. Designed for researchers, scientists, and professionals in the field, this document details the molecule's fluorescence characteristics, provides comprehensive experimental protocols, and visualizes its role in key cellular signaling pathways.

Core Spectral Properties of this compound

This compound is a valuable tool for fluorescence microscopy due to its environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. Its spectral characteristics are pivotal for designing and interpreting experiments.

| Spectral Property | Value |

| Excitation Maximum (λex) | ~460 - 465 nm |

| Emission Maximum (λem) | ~535 - 538 nm |

| Fluorophore | Nitrobenzoxadiazole (NBD) |

| Fluorescence Lifetime (τ) | ~5 - 10 ns (in lipid membranes) |

| Quantum Yield (Φ) | Environmentally sensitive; increases in nonpolar environments |

Experimental Protocols: Harnessing this compound in Cellular Assays

This compound is widely employed to study the dynamics of sphingolipid metabolism and trafficking, most notably for visualizing the Golgi apparatus. It also serves as a substrate for ceramidase enzymes and can be used to investigate ceramide-mediated signaling pathways, such as apoptosis.

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells using a this compound-BSA complex.

Materials:

-

This compound stock solution (e.g., 1 mM in an organic solvent)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging microscope with appropriate filter sets for NBD

Procedure:

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create the complex. The final concentration of the complex for cell staining is typically in the low micromolar range.

-

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

-

-

Staining:

-

Wash the cells with serum-free medium.

-

Incubate the cells with the this compound-BSA complex in serum-free medium for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

-

Wash the cells three times with ice-cold PBS to remove the unbound probe.

-

-

Chase and Imaging:

-

Add pre-warmed complete cell culture medium to the cells and incubate at 37°C for 30-60 minutes. This "chase" period allows for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.

-

Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with filters appropriate for NBD (Excitation: ~465 nm, Emission: ~535 nm).

-

Protocol 2: Ceramidase Activity Assay

This compound can be used as a substrate to measure the activity of neutral and alkaline ceramidases.[1][2] This assay is based on the separation and quantification of the fluorescent fatty acid product from the unhydrolyzed substrate.

Materials:

-

This compound

-

Cell or tissue lysates containing ceramidase activity

-

Assay buffer (e.g., HEPES or phosphate (B84403) buffer at the optimal pH for the enzyme)

-

Organic solvents for lipid extraction (e.g., chloroform (B151607)/methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Enzyme Reaction:

-

Incubate a known amount of cell or tissue lysate with this compound in the assay buffer at 37°C.

-

-

Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Separate the phases by centrifugation. The lipids will be in the lower organic phase.

-

-

Analysis:

-

Dry the organic phase and resuspend the lipid extract in a suitable solvent for HPLC.

-

Inject the sample into the HPLC system to separate the fluorescent fatty acid product from the this compound substrate.

-

Quantify the amount of product by measuring the fluorescence intensity.

-

Visualizing Cellular Pathways with this compound

The metabolic fate of this compound and its role in signaling can be effectively illustrated using pathway diagrams.

Metabolic Fate in the Golgi Apparatus

Upon entering the cell, this compound is transported to the Golgi apparatus, where it can be metabolized into other fluorescent sphingolipids, such as NBD-glucosylceramide and NBD-sphingomyelin. This metabolic conversion is a key aspect of its use as a Golgi marker.[3]

Metabolic conversion of this compound within the Golgi apparatus.

Ceramide-Mediated Apoptosis Signaling

Exogenously added short-chain ceramides, and by extension this compound, are known to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.

A representative pathway of ceramide-induced apoptosis.

This technical guide serves as a foundational resource for researchers utilizing this compound. By providing a clear understanding of its spectral properties, detailed experimental protocols, and visualizations of its cellular functions, this document aims to facilitate more effective and insightful scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to C12-NBD-Ceramide: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-D-erythro-sphingosine, commonly known as C12-NBD-ceramide. It is a fluorescently labeled, long-chain analog of natural ceramide, making it an invaluable tool for investigating sphingolipid metabolism, trafficking, and signaling pathways in living and fixed cells.

Core Properties and Chemical Structure

This compound consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid. The terminal end of this acyl chain is tagged with the environmentally sensitive fluorophore, 7-nitro-2,1,3-benzoxadiazole (NBD). This fluorescent tag allows for the visualization and tracking of the molecule within cellular environments.

Chemical Formula: C₃₆H₆₁N₅O₆[1][2][3][4][5]

Structure: The structure of this compound is characterized by the sphingosine (B13886) base, a C12 acyl chain, and the NBD fluorophore attached to the terminus of the acyl chain.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide | [2] |

| CAS Number | 202850-01-9 | [1][2][3][4][5][6] |

| Molecular Weight | 659.9 g/mol | [1][2][3][4][5] |

| Appearance | Powder or in solution | [1][3][4][5] |

| Purity | >98% to >99% (TLC) | [1][2][3][4][5][6] |

| Storage Temperature | -20°C | [3][5][6] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml | [2] |

| Excitation Max (λex) | ~465 nm | [2] |

| Emission Max (λem) | ~535 nm | [2] |

| SMILES String | --INVALID-LINK--([O-])c1c2n[o]nc2c(cc1)NCCCCCCCCCCCC(=O)N--INVALID-LINK--\C=C\CCCCCCCCCCCCC)CO | [3][5] |

| InChI Key | SNOJCYCOPNIGIK-ULETYAGTSA-N | [2] |

Signaling Pathways and Cellular Trafficking

This compound is actively transported and metabolized within cells, making it an excellent probe for studying the dynamics of sphingolipid pathways. Once introduced to cells, it is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] In the Golgi, it serves as a substrate for enzymes such as glucosylceramide synthase and sphingomyelin (B164518) synthase, leading to the formation of fluorescent glucosylceramide and sphingomyelin.[1] This metabolic conversion is crucial as the accumulation of these fluorescent metabolites is what primarily leads to the distinct staining of the Golgi complex.[1][7]

Ceramide itself is a well-established second messenger in signaling pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and senescence.[8][9] Increased intracellular levels of ceramide, which can be mimicked by the introduction of analogs like this compound, can trigger the mitochondrial apoptosis pathway.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental objectives.

Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using this compound.

Materials:

-

This compound stock solution (1 mM in a suitable solvent like chloroform:methanol 2:1)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1] Store the complex at -20°C.

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.

-

-

Labeling:

-

Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C.[1]

-

-

Washing and Incubation:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.

-

Add fresh, pre-warmed complete cell culture medium and incubate for an additional 30 minutes at 37°C to allow for transport and accumulation in the Golgi.[1]

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.

-

In Vitro Ceramidase Activity Assay

This compound is an effective substrate for measuring the activity of neutral and alkaline ceramidases.[5][6][10]

Materials:

-

This compound

-

Cell or tissue lysates containing ceramidase activity

-

Assay buffer (e.g., for neutral ceramidase: 25 mM HEPES, pH 7.4, 75 mM NaCl, 0.4% Triton X-100)

-

Reaction termination solvent (e.g., chloroform:methanol 1:1)

-

HPLC or TLC system for lipid separation

Procedure:

-

Reaction Setup:

-

Incubation:

-

Lipid Extraction:

-

Analysis:

Quantitative Data from Ceremidase Assays

This compound has been shown to be a superior substrate for alkaline and neutral ceramidases compared to radiolabeled ceramides (B1148491), exhibiting higher Vmax and k (Vmax/Km) values.[6][10] In contrast, it is a relatively poor substrate for acid ceramidase.[5][6]

| Enzyme Type | Substrate Preference | Kinetic Parameter Comparison (vs. ¹⁴C-ceramide) | References |

| Alkaline Ceramidase | High | Much higher Vmax and k | [5][6][10] |

| Neutral Ceramidase | High | Much higher Vmax and k | [5][6][10] |

| Acid Ceramidase | Low | Less than half Vmax and k | [5][6] |

Role in Apoptosis Research

While short-chain ceramides (e.g., C2- or C6-ceramide) are often used to directly induce apoptosis in cell culture, this compound is primarily employed to study the metabolic pathways that regulate endogenous ceramide levels.[12][13] By tracking its conversion and localization, researchers can investigate how disruptions in ceramide metabolism contribute to the apoptotic process. An increase in intracellular ceramide is a key event in the intrinsic apoptotic pathway.

This technical guide provides a foundational understanding of this compound, its properties, and its application in cellular research. Its utility as a fluorescent probe for lipid trafficking and enzyme activity makes it an indispensable tool for scientists in cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ceramidase activity assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Specific and sensitive assay for alkaline and neutral ceramidases involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C12-NBD Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]

- 13. Ceramide induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of C12-NBD-Ceramide for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-NBD-ceramide (N-[12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine) is a fluorescently labeled analog of natural ceramide, a central molecule in sphingolipid metabolism and cellular signaling. Its utility as a molecular probe stems from the environmentally sensitive NBD (nitrobenzoxadiazole) fluorophore attached to a C12 acyl chain, which allows for the visualization and tracking of ceramide metabolism, transport, and localization within cells. This guide provides a comprehensive overview of the synthesis of this compound, methods for its purity assessment, and detailed protocols for its application in studying critical cellular pathways, including apoptosis and lipid trafficking.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a fluorescent fatty acid followed by its coupling to a sphingosine (B13886) backbone. The most common approach is the N-acylation of D-erythro-sphingosine with an activated form of NBD-labeled dodecanoic acid.

Principle of Synthesis

The core of the synthesis is the formation of a stable amide bond between the primary amine of the sphingosine base and the carboxyl group of the NBD-labeled fatty acid. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the sphingosine amine.

Synthesis Protocol

Step 1: Synthesis of 12-(NBD-amino)dodecanoic acid

-

Dissolve 12-aminododecanoic acid in a suitable solvent such as ethanol (B145695).

-

Add an equimolar amount of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).

-

Add a base (e.g., triethylamine) to scavenge the HCl produced during the reaction.

-

Stir the reaction at room temperature, protected from light, until completion (monitored by Thin-Layer Chromatography, TLC).

-

The product, 12-(NBD-amino)dodecanoic acid, is then purified, typically by column chromatography.

Step 2: Acylation of D-erythro-Sphingosine

-

Activate the carboxylic acid of 12-(NBD-amino)dodecanoic acid. A common method is to react it with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

In a separate vessel, dissolve D-erythro-sphingosine in the same solvent.

-

Add the sphingosine solution to the activated NBD-fatty acid solution.

-

Allow the reaction to proceed at room temperature until the sphingosine is consumed (monitored by TLC).

-

The final product, this compound, is purified from the reaction mixture using column chromatography on silica (B1680970) gel.

Purity and Quality Control

For research applications, the purity of this compound is critical to ensure that observed effects are due to the probe itself and not contaminants. Commercial suppliers typically provide this compound with a purity exceeding 98%.

Purity Data

The following table summarizes typical purity specifications for commercially available this compound.

| Parameter | Specification | Method of Analysis |

| Purity | >98% or >99% | Thin-Layer Chromatography (TLC)[1][2][3] |

| Form | Powder or in Chloroform (B151607) | - |

| Molecular Formula | C₃₆H₆₁N₅O₆ | Mass Spectrometry |

| Molecular Weight | 659.9 g/mol | Mass Spectrometry[2][4] |

| Excitation Max (λex) | ~465 nm | Fluorescence Spectroscopy[4] |

| Emission Max (λem) | ~538 nm | Fluorescence Spectroscopy[5] |

Analytical Methods for Purity Assessment

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and common method to assess the purity of this compound and to monitor its metabolism in cells.

-

Principle: The compound is spotted on a silica plate and separated based on its polarity using a solvent system. The fluorescent NBD tag allows for easy visualization under UV light.

-

Protocol:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform/methanol).

-

Spot the solution onto a silica TLC plate.

-

Develop the plate in a chamber containing a mobile phase such as chloroform/methanol/25% ammonia (B1221849) (e.g., 14:6:1 v/v/v).[6]

-

After development, dry the plate and visualize the fluorescent spots using a UV transilluminator.

-

A single, well-defined spot indicates high purity. The presence of other spots may indicate degradation products or impurities.

-

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides a more quantitative assessment of purity and is the method of choice for separating this compound from its metabolites.

-

Principle: The sample is injected into a column (e.g., C8 or C18) and separated based on hydrophobicity. A gradient of organic solvent is used to elute the compounds, which are detected by a fluorescence detector.

-

Protocol:

-

Prepare mobile phases. For example:

-

Mobile Phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water.[5]

-

Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.[5]

-

-

Dissolve the this compound sample in Mobile Phase B.

-

Inject the sample into a reverse-phase column (e.g., C8, 3 µm particle size).[5]

-

Run a gradient elution, for example, from 60% B to 100% B over 20 minutes.

-

Monitor the eluent using a fluorescence detector set to the excitation and emission wavelengths of NBD (e.g., Ex: 460 nm, Em: 538 nm).[5]

-

Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

-

2.2.3. Mass Spectrometry (MS)

MS is used to confirm the identity and structural integrity of this compound by providing an accurate mass-to-charge ratio. The NBD tag itself can act as a matrix for UV-MALDI MS analysis, simplifying the process.[7]

Experimental Applications and Protocols

This compound is a versatile tool for studying lipid trafficking, metabolism, and ceramide-mediated signaling pathways.

Protocol: Cellular Labeling and Trafficking

This protocol describes how to label live cells to study the intracellular transport of ceramide, particularly its accumulation in the Golgi apparatus.

-

Preparation of this compound-BSA Complex:

-

Evaporate a desired amount of this compound (from a chloroform stock) to dryness under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of ethanol.

-

Add the ethanol solution dropwise to a vortexing solution of fatty acid-free Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) to create a working stock solution (e.g., 100 µM).[8] Store at -20°C.

-

-

Cell Labeling:

-

Culture cells to the desired confluency on glass coverslips suitable for microscopy.

-

Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (typically 1-5 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.[8]

-

-

Washing and Imaging:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete medium or PBS to remove excess probe.

-

Mount the coverslip and proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for NBD (e.g., FITC/GFP channel).

-

Protocol: In Vitro Ceramidase Activity Assay

This compound serves as a substrate for neutral and alkaline ceramidases, which hydrolyze it to NBD-dodecanoic acid and sphingosine.[4]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 8.0, 75 mM NaCl, 0.4% Triton X-100).

-

In a microfuge tube, combine the enzyme source (e.g., cell lysate or purified enzyme) with the reaction buffer.

-

Initiate the reaction by adding this compound to a final concentration of 20 µM.

-

Incubate at 37°C for a set time (e.g., 2 hours).[9]

-

-

Lipid Extraction:

-

Stop the reaction by adding 1:1 (v/v) chloroform:methanol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried lipids in a small volume of mobile phase B (for HPLC) or chloroform/methanol (for TLC).

-

Analyze the sample using the HPLC or TLC methods described in Section 2.2 to separate and quantify the substrate (this compound) and the fluorescent product (NBD-dodecanoic acid).

-

Role in Signaling Pathways: Ceramide-Induced Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis (programmed cell death). An increase in intracellular ceramide levels, either through de novo synthesis or sphingomyelin (B164518) hydrolysis, can trigger a signaling cascade leading to cell death.

Ceramide accumulation can lead to:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6]

-

Activation of Caspases: Released cytochrome c forms the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[1]

-

MAPK Pathway Modulation: Ceramide can influence the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, often leading to the activation of stress-activated kinases like p38 MAPK, which contributes to the apoptotic signal.[10]

Conclusion

This compound is an indispensable fluorescent probe for cell biologists and biochemists investigating the complex roles of sphingolipids. Its straightforward synthesis and well-characterized properties, combined with robust analytical methods for its detection, enable detailed studies of lipid metabolism and signaling. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound to explore the intricate involvement of ceramides (B1148491) in cellular health and disease.

References

- 1. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

- 9. Acetylation of sphingosine by PAF-dependent transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of C12-NBD-phytoceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-phytoceramide is a fluorescently labeled analog of phytoceramide, a class of sphingolipids characterized by a phytosphingosine (B30862) backbone. The conjugation of a nitrobenzoxadiazole (NBD) fluorophore to a 12-carbon acyl chain allows for the visualization and tracking of this molecule within cellular systems. While primarily utilized as a tool for investigating lipid trafficking, particularly to the Golgi apparatus, the inherent biological activities of the phytoceramide backbone warrant a comprehensive understanding of its potential cellular effects. This technical guide provides an in-depth overview of the biological activity of C12-NBD-phytoceramide, drawing upon data from related phytoceramide compounds to elucidate its mechanism of action, with a focus on its roles in apoptosis and the unfolded protein response (UPR).

Core Properties of C12-NBD-phytoceramide

| Property | Value |

| Full Chemical Name | N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)-12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanamide |

| Molecular Formula | C₃₆H₆₃N₅O₇ |

| Molecular Weight | 677.91 g/mol |

| Excitation Maximum (λex) | ~465 nm |

| Emission Maximum (λem) | ~535 nm |

| Cellular Localization | Primarily Golgi apparatus, Endoplasmic Reticulum (ER) |

Biological Activity: A Dual Role

The biological activity of C12-NBD-phytoceramide is twofold: it serves as a potent tool for visualizing cellular processes and, due to its phytoceramide core, can induce specific cellular responses.

Fluorescent Probe for Cellular Trafficking

C12-NBD-phytoceramide is readily taken up by cells and incorporated into cellular membranes. Its journey through the cell typically begins at the endoplasmic reticulum, the site of sphingolipid synthesis, and culminates in accumulation in the Golgi apparatus. This trafficking is crucial for its utility as a Golgi marker in live-cell imaging studies.

Experimental Workflow: Live-Cell Imaging of Golgi Apparatus

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Induction of Apoptosis

Phytoceramides, including their fluorescently labeled counterparts, are potent inducers of apoptosis, or programmed cell death. Studies on synthetic phytoceramides have demonstrated their superior cytotoxic effects compared to conventional ceramides (B1148491).[1] The mechanism of phytoceramide-induced apoptosis is multifaceted, involving both caspase-dependent and caspase-independent pathways.[4]

Quantitative Data on Phytoceramide-Induced Cytotoxicity

Note: The following data is for unlabeled phytoceramide derivatives and serves as an indicator of the potential biological activity of the phytoceramide backbone of C12-NBD-phytoceramide.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Phytoceramide IV | Murine Mastocytoma P815 | MTT Assay | Cell Viability | Concentration-dependent decrease | [3] |

| N-Acetylphytoceramide | Jurkat | LDH Release | Cytotoxicity | More cytotoxic than C2-ceramide | [1] |

| N-Hexanoylphytoceramide | Jurkat | LDH Release | Cytotoxicity | More cytotoxic than C6-ceramide | [1] |

Signaling Pathway: Phytoceramide-Induced Apoptosis

Caption: Phytoceramide-induced apoptotic signaling pathways.

Induction of the Unfolded Protein Response (UPR)

Accumulation of phytoceramides within the endoplasmic reticulum can lead to "lipid bilayer stress," a condition that activates the unfolded protein response (UPR).[5] This response is a cellular mechanism to cope with an imbalance in protein folding capacity and is initiated by ER-resident stress sensors.

Signaling Pathway: Phytoceramide-Induced Unfolded Protein Response

Caption: Phytoceramide-induced unfolded protein response pathways.

Experimental Protocols

Protocol 1: Quantification of Apoptosis using Annexin V Staining

This protocol describes a method to quantify apoptosis induced by C12-NBD-phytoceramide using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

-

C12-NBD-phytoceramide

-

Annexin V conjugated to a fluorophore with distinct emission from NBD (e.g., Alexa Fluor 647)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of C12-NBD-phytoceramide for a desired time period. Include untreated and positive controls.

-

Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V conjugate and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. C12-NBD-phytoceramide will be detected in its corresponding channel, while Annexin V and PI will identify apoptotic and necrotic cells, respectively.

Protocol 2: Measurement of Caspase Activity

This protocol outlines a method to measure the activity of caspases, key executioners of apoptosis, in response to C12-NBD-phytoceramide treatment.

Materials:

-

C12-NBD-phytoceramide

-

Fluorogenic caspase substrate (e.g., a substrate for caspase-3/7 that releases a fluorophore with a different emission spectrum than NBD)

-

Cell lysis buffer

-

Fluorometric plate reader

Procedure:

-

Cell Treatment: Treat cells with C12-NBD-phytoceramide as described in Protocol 1.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore. The fluorescence intensity is proportional to the caspase activity.

Protocol 3: Monitoring UPR Activation

This protocol provides a method to monitor the activation of the UPR in response to C12-NBD-phytoceramide by measuring the expression of UPR target genes.[6]

Materials:

-

C12-NBD-phytoceramide

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) reagents and instrument

-

Primers for UPR target genes (e.g., XBP1s, CHOP, BiP) and a housekeeping gene.

Procedure:

-

Cell Treatment: Treat cells with C12-NBD-phytoceramide.

-

RNA Extraction: Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for UPR target genes.

-

Data Analysis: Analyze the qPCR data to determine the relative expression levels of the UPR target genes in treated versus untreated cells. An increase in the expression of these genes indicates UPR activation.

Conclusion

C12-NBD-phytoceramide is a valuable multifunctional tool for cell biologists and drug development professionals. Its primary application as a fluorescent probe provides unparalleled insights into Golgi dynamics and sphingolipid metabolism.[7] Furthermore, the inherent biological activity of its phytoceramide core allows for the investigation of fundamental cellular processes such as apoptosis and the unfolded protein response. While quantitative data on the biological effects of the NBD-labeled form are still emerging, the information gathered from related phytoceramide compounds provides a strong foundation for understanding its potential to induce significant cellular responses. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize C12-NBD-phytoceramide in their studies of cellular function and dysfunction.

References

- 1. Synthetic phytoceramides induce apoptosis with higher potency than ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 4. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a fluorescent reporter system for monitoring ER stress in Chinese hamster ovary cells and its application for therapeutic protein production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

C12-NBD-Ceramide: A Technical Guide for Fluorescent Lipid Trafficking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are fundamental bioactive lipids that serve as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] To unravel the complex dynamics of ceramide metabolism and transport, researchers rely on fluorescently tagged analogs that allow for real-time visualization of their trafficking and localization within living cells.[1] Among these probes, C12-NBD-ceramide (N-[12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine) has emerged as a valuable tool.[2]

This long-chain fluorescent ceramide analog consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid tagged with the nitrobenzoxadiazole (NBD) fluorophore.[3][4] The NBD group is a small, environmentally sensitive fluorophore that allows the molecule to be tracked within cellular membranes.[3] this compound is particularly useful for studying the transport of sphingolipids to the Golgi apparatus and for measuring the activity of key enzymes involved in ceramide metabolism, such as alkaline and neutral ceramidases.[5][6] This technical guide provides an in-depth overview of this compound, including its photophysical properties, experimental protocols for its application, and its role in elucidating cellular signaling pathways.

Data Presentation: Properties and Performance

The utility of this compound as a fluorescent probe is defined by its specific photophysical and biochemical properties. These characteristics determine its suitability for various applications, from live-cell imaging to in vitro enzyme kinetics.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Source |

| Full Chemical Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide | [6] |

| Molecular Formula | C₃₆H₆₁N₅O₆ | [6] |

| Molecular Weight | 659.9 g/mol | [6] |

| Excitation Maxima (λex) | 333 nm, 465 nm | [6] |

| Emission Maximum (λem) | ~535-536 nm | [5][7] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml | [6] |

Table 2: Comparative Enzyme Kinetics for Ceramidases

This compound serves as a specific substrate for alkaline and neutral ceramidases, but not for acid ceramidase.[8] This specificity is crucial for dissecting the roles of different ceramidase isoforms in cellular processes. The kinetic parameters below highlight the preferential hydrolysis by alkaline and neutral enzymes.

| Enzyme | Substrate | Vmax (nmol/min/mg) | Km (µM) | k (Vmax/Km) |

| Alkaline Ceramidase | This compound | 18.2 | 16.7 | 1.09 |

| ¹⁴C-ceramide | 2.5 | 16.7 | 0.15 | |

| Neutral Ceramidase | This compound | 1.11 | 9.1 | 0.12 |

| ¹⁴C-ceramide | 0.25 | 25.0 | 0.01 | |

| Acid Ceramidase | This compound | 0.09 | 20.0 | 0.0045 |

| ¹⁴C-ceramide | 0.22 | 14.3 | 0.015 | |

| Data adapted from Tani M, et al., J Biochem, 1999.[8] |

Experimental Protocols and Workflows

Effective use of this compound requires careful preparation and standardized protocols. Below are detailed methodologies for common applications.

Experimental Workflow: Live-Cell Imaging of the Golgi Apparatus

This workflow outlines the general steps for labeling the Golgi apparatus in living cells to observe its structure and dynamics.

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Protocol 1: Live-Cell Imaging of Golgi Apparatus Dynamics

This protocol is designed for the general visualization of the Golgi apparatus in living cells.[5]

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution (e.g., 1 mM in chloroform:methanol 2:1) to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free Bovine Serum Albumin (BSA) in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex. Store the complex at -20°C.[5]

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[5]

-

-

Labeling:

-

Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM. This should be optimized for the specific cell type.[5]

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C.[5]

-

-

Washing and Incubation:

-

Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[5]

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Visualize the fluorescently labeled Golgi apparatus using an appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[5]

-

Acquire time-lapse images to study Golgi dynamics, such as vesicle budding and trafficking.

-

Experimental Workflow: Pulse-Chase Assay for Lipid Trafficking

A pulse-chase experiment allows for the tracking of a synchronized wave of this compound as it is internalized and transported through the secretory pathway.

Caption: Workflow for a pulse-chase lipid trafficking experiment.

Protocol 2: Pulse-Chase Assay to Monitor Sphingolipid Transport

This protocol synchronizes the internalization of the probe to track its movement through cellular compartments.[5]

-

Preparation and Cell Seeding:

-

Prepare the this compound-BSA complex and seed cells as described in Protocol 1.

-

-

Pulse Labeling:

-

Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[5]

-

-

Washing:

-

Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[5]

-

-

Chase:

-

Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.[5]

-

-

Imaging:

-

Acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes) to visualize the trafficking of the this compound from the plasma membrane to the endoplasmic reticulum and its subsequent accumulation in the Golgi apparatus.

-

Protocol 3: In Vitro Neutral Ceramidase (nCDase) Assay

This compound is an effective substrate for measuring nCDase activity, with reaction products separated by HPLC.[9][10]

-

Reaction Setup:

-

Prepare a reaction mixture containing 20 µM this compound, 1 nM purified nCDase, 75 mM NaCl, 25 mM HEPES (pH 8.0), and 0.4% Triton X-100.[10]

-

The final reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the reaction mixture for 2 hours at 37°C.[10]

-

-

Lipid Extraction:

-

HPLC Analysis:

-

Resuspend the dried lipid extract in 60 µL of HPLC mobile phase B (e.g., 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in methanol).[9][10]

-

Separate the reaction products (this compound and the hydrolyzed C12-NBD-sphingosine) by reverse-phase HPLC using a C8 or C18 column.[9]

-

Monitor the fluorescence of the eluate to quantify the substrate and product, allowing for the calculation of enzyme activity.

-

Signaling Pathways and Metabolic Fate

Once introduced into cells, this compound is transported and metabolized, providing a dynamic view of sphingolipid pathways.

Metabolic Trafficking of this compound

This compound is initially transported from the plasma membrane to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[5] From the ER, it moves to the Golgi apparatus, a central hub for lipid sorting.[5] The accumulation in the Golgi is a well-established phenomenon, making it an excellent marker for this organelle.[5] This transport to the Golgi can be mediated by ceramide transport proteins (CERT).[11]

Caption: Intracellular trafficking and metabolism of this compound.

Within the Golgi, this compound can be metabolized by enzymes such as glucosylceramide synthase and sphingomyelin (B164518) synthase.[5] This results in the formation of fluorescent metabolites, and it is often the accumulation of these products that leads to the strong Golgi staining observed in microscopy experiments.[12][13]

Ceramide-Mediated Apoptosis Signaling

Ceramides are key signaling molecules in apoptosis. Exogenous this compound can be used to study these pathways. Ceramide generation, either through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinases, can activate downstream cascades.[14][15] This includes the modulation of MAPK signaling pathways (such as JNK and p38), leading to a cascade of events that ultimately result in programmed cell death.[16]

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

This compound is a versatile and powerful fluorescent probe for investigating the complex processes of sphingolipid trafficking and metabolism.[5] Its specific properties, including its long acyl chain that mimics natural ceramides and its utility as a substrate for specific enzymes, make it an invaluable tool for researchers.[2][5] By following the detailed protocols and understanding the underlying cellular pathways outlined in this guide, scientists and drug development professionals can effectively leverage this compound to gain deeper insights into cellular function and disease pathogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. C12-NBD Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific and sensitive assay for alkaline and neutral ceramidases involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Subcellular Localization of C12-NBD-Ceramide in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of C12-NBD-ceramide, a fluorescent analog of ceramide, in live cells. This document details the trafficking pathways, organelle-specific accumulation, and the experimental protocols required for its application in cellular research. The information is tailored for professionals in research and drug development who utilize fluorescent probes to investigate sphingolipid metabolism, cellular trafficking, and organelle dynamics.

Introduction

N-(12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine (this compound) is a vital tool in cell biology for studying the behavior of ceramides (B1148491) and other sphingolipids within a living cellular environment. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for real-time visualization of its movement and accumulation in various subcellular compartments. Understanding the precise localization of this probe is critical for the accurate interpretation of experimental results related to sphingolipid metabolism and signaling.

Subcellular Trafficking and Localization

Upon introduction to live cells, this compound is readily taken up and incorporated into cellular membranes. Its subsequent journey through the cell provides insights into the complex pathways of sphingolipid transport and metabolism.

The primary pathway for this compound trafficking begins with its transport to the endoplasmic reticulum (ER), the central site for the initial stages of sphingolipid synthesis.[3] From the ER, it is then transported to the Golgi apparatus, which serves as a major hub for lipid and protein sorting and modification.[3] The accumulation of NBD-labeled ceramides within the Golgi is a well-documented phenomenon, making them excellent markers for this organelle.[3]

It is crucial to note that the prominent staining of the Golgi apparatus by fluorescent ceramide analogs is often a result of the formation of their fluorescent metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[4] This metabolic conversion and subsequent "trapping" is a key factor in its strong localization to this organelle.[3]

While the Golgi is the primary site of accumulation, this compound and its metabolites can also be found in other organelles, albeit typically at lower concentrations. These include the endoplasmic reticulum and mitochondria.[4][5] The presence of ceramide in mitochondria is of particular interest due to its role in the intrinsic apoptotic pathway.[4][6]

Quantitative Distribution of NBD-Ceramide Analogs

The following table summarizes the relative distribution and metabolic fate of NBD-ceramide analogs in mammalian cells based on available literature. Precise quantitative data for this compound distribution across all organelles is not extensively documented in a single source, and the distribution can vary depending on cell type, incubation time, and experimental conditions.

| Organelle | Relative Accumulation | Primary Metabolic Products | Key Enzymes Involved |

| Golgi Apparatus | High | NBD-Glucosylceramide, NBD-Sphingomyelin | Glucosylceramide Synthase, Sphingomyelin Synthase |

| Endoplasmic Reticulum | Moderate to Low | Precursor for Golgi transport | Ceramide Synthases |

| Mitochondria | Low | - | Neutral Ceramidase (reverse activity) |

| Plasma Membrane | Transient | - | - |

Experimental Protocols

Live-Cell Imaging of this compound

This protocol outlines the general steps for labeling live cells with this compound to visualize its subcellular localization, primarily in the Golgi apparatus.

Materials:

-

This compound stock solution (e.g., in ethanol (B145695) or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips suitable for live-cell imaging

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.

-

Store the complex at -20°C for future use.

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Labeling:

-

Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell type.[1]

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C.[1]

-

-

Washing and Incubation:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the probe in the Golgi apparatus.[1]

-

-

Imaging:

-

Mount the coverslip or dish on the microscope stage.

-

Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.

-

Acquire images for analysis. For dynamic studies, time-lapse imaging can be performed.

-

Pulse-Chase Experiments for Sphingolipid Transport

This protocol allows for the tracking of a synchronized wave of this compound through the secretory pathway.

Procedure:

-

Pulse:

-

Follow steps 1-3 of the Live-Cell Imaging protocol, but perform the labeling at a low temperature (e.g., 4°C) for 30 minutes. This allows the probe to label the plasma membrane with minimal internalization.

-

Wash the cells three times with cold PBS to remove unbound probe.

-

-

Chase:

-

Add pre-warmed (37°C) complete cell culture medium to the cells.

-

Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for internalization and trafficking.

-

At each time point, either fix the cells for imaging or perform live-cell imaging immediately.

-

Visualizations

Subcellular Trafficking Pathway of this compound

Caption: Trafficking of this compound in live cells.

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for this compound staining in live cells.

Conclusion

This compound is a powerful tool for visualizing sphingolipid dynamics in living cells. Its robust accumulation in the Golgi apparatus, driven by metabolic conversion, makes it an excellent marker for this organelle. By understanding its trafficking pathways and employing appropriate experimental protocols, researchers can effectively utilize this fluorescent probe to investigate the intricate roles of ceramides in cellular health and disease, aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Pathway of Ceramide Production in Mitochondria: THIOESTERASE AND NEUTRAL CERAMIDASE PRODUCE CERAMIDE FROM SPHINGOSINE AND ACYL-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C12-NBD-Ceramide in Elucidating Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism.[1][2][] This synthetic probe incorporates a 12-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore, enabling the real-time visualization and tracking of ceramide's transport, metabolism, and localization within living cells.[4][5] Its structural similarity to endogenous ceramides (B1148491) allows it to be recognized and processed by the cellular machinery involved in sphingolipid pathways, providing a powerful tool for investigating fundamental cellular processes and the molecular basis of various diseases.[4][6] This technical guide provides an in-depth overview of the application of this compound in sphingolipid research, complete with quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its effective use in the laboratory.

Properties of this compound

The utility of this compound as a research tool is defined by its specific physicochemical and fluorescent properties. These characteristics are summarized below.

| Property | Value | Reference(s) |

| Full Chemical Name | N-((2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl)-12-((7-nitrobenzo[c][7][8][9]oxadiazol-4-yl)amino)dodecanamide | [2] |

| Molecular Formula | C₃₆H₆₁N₅O₆ | [2] |

| Molecular Weight | 659.90 g/mol | [2] |

| Excitation Maximum (λex) | ~460-467 nm | [2][10][11] |

| Emission Maximum (λem) | ~535-539 nm | [4][10][11] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [12] |

| Storage Conditions | -20°C, protect from light | [4][12] |

| Stability | ≥ 4 years at -20°C | [4][12] |

Sphingolipid Metabolism and Ceramide Signaling

Ceramides are at the heart of a complex network of metabolic pathways that produce a variety of bioactive sphingolipids. These lipids are not only structural components of cellular membranes but also critical signaling molecules involved in processes such as apoptosis, cell proliferation, and inflammation.[13][14][15]

There are three major pathways for ceramide generation:

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to ultimately form ceramide.[7][14][16]

-

Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to generate ceramide.[17] This pathway is often activated in response to cellular stress.[17]

-

Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by reacylating it to form ceramide.[8][13]

Ceramide, once produced, can be further metabolized to form other important sphingolipids like sphingomyelin, glucosylceramide, and ceramide-1-phosphate, or it can be broken down by ceramidases.[16][18]

Sphingolipid Metabolism Overview

Caption: Key pathways of sphingolipid metabolism.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a well-established second messenger in apoptotic signaling.[9] Various cellular stresses and cytokine receptor activation can lead to an accumulation of ceramide, which in turn activates downstream effectors to initiate programmed cell death.[9][17]

Caption: Simplified ceramide-mediated apoptosis signaling.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking

This protocol details the use of this compound to visualize its transport and accumulation in the Golgi apparatus of living cells.

Materials:

-

This compound stock solution (1 mM in DMSO or chloroform:methanol 2:1)[4][19]

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)[4]

-

Glass-bottom dishes or coverslips

Procedure:

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.[4]

-

Resuspend the dried lipid in a small volume of ethanol.[4]

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a working solution (e.g., 100 µM this compound-BSA complex).[4][19]

-

Store the complex at -20°C for future use.[4]

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[4]

-

-

Cell Labeling:

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[4]

-

-

Imaging:

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

Mount the dish or coverslip on the microscope stage.

-

Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.[4]

-

Acquire images or time-lapse series to study sphingolipid trafficking.

-

Experimental Workflow:

Caption: Workflow for live-cell imaging.

Protocol 2: HPLC-Based Assay for Ceramidases

This protocol outlines a method to measure neutral ceramidase (nCDase) activity using this compound as a substrate and separating the reaction products by reverse-phase HPLC.[2][20]

Materials:

-

This compound (substrate)

-

Purified nCDase or cell lysate

-

Reaction Buffer (e.g., 25 mM HEPES, pH 8.0, 75 mM NaCl, 0.4% Triton X-100)[2][20]

-

Chloroform:Methanol (1:1 v/v)[20]

-

Mobile Phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water[2]

-

Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol[2]

-

Fluorescence detector

Procedure:

-

Enzyme Reaction:

-

Lipid Extraction:

-

Sample Preparation for HPLC:

-

HPLC Analysis:

-

Inject the sample onto the reverse-phase HPLC column.

-

Separate the NBD-labeled lipids using a gradient of mobile phases A and B.

-

Detect the fluorescent products (NBD-fatty acid and NBD-sphingosine) using a fluorescence detector with excitation at ~460 nm and emission at ~538 nm.

-

Quantify the amount of product by integrating the peak areas and comparing them to a standard curve.

-

Experimental Workflow:

Caption: Workflow for HPLC-based ceramidase assay.

Applications in Drug Development

The ability to monitor sphingolipid metabolism and transport using this compound has significant implications for drug development.

-

High-Throughput Screening: The protocols described can be adapted for high-throughput screening (HTS) to identify small molecule inhibitors or activators of enzymes involved in sphingolipid metabolism, such as ceramidases or ceramide synthases.[20]

-

Target Validation: this compound can be used to confirm the cellular activity of compounds designed to target specific components of the sphingolipid metabolic pathways.

-

Disease Modeling: In cell models of diseases characterized by dysregulated sphingolipid metabolism (e.g., lysosomal storage disorders, cancer, neurodegenerative diseases), this compound can be used to assess the efficacy of therapeutic candidates in restoring normal lipid trafficking and metabolism.[4][18]

Conclusion

This compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals in the field of sphingolipid biology. Its fluorescent properties allow for the direct and dynamic visualization of ceramide metabolism and transport in living cells. By providing detailed protocols and a clear understanding of the underlying biochemical pathways, this guide serves as a comprehensive resource for the effective application of this compound in advancing our understanding of sphingolipid function in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 15. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 16. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

C12-NBD-Ceramide Interactions with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide, a fluorescently labeled sphingolipid analog, serves as a critical tool for investigating the complex dynamics of cellular membranes. This molecule comprises a ceramide backbone attached to a nitrobenzoxadiazole (NBD) fluorophore, enabling direct visualization of its trafficking and localization within cells.[1] Its structural similarity to endogenous ceramides (B1148491) allows it to be processed by the cell's natural machinery, offering a dynamic view into sphingolipid metabolism and transport.[1] This guide provides a comprehensive overview of this compound's interactions with cellular membranes, its role in signaling pathways, and detailed protocols for its application in research.

Properties of this compound

This compound is a biologically active derivative of phytosphingosine (B30862) tagged with a fluorescent C12 NBD group.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Full Chemical Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide | [2] |

| Molecular Formula | C₃₆H₆₁N₅O₆ | [2] |

| Molecular Weight | 659.9 g/mol | [3] |

| Excitation Maximum (λex) | ~465 nm | [1] |

| Emission Maximum (λem) | ~536 nm | [1] |

| Solubility | Soluble in Chloroform:Methanol (2:1), Methanol, DMF, and Ethanol | [1][2] |

| Storage | -20°C | [1] |

Cellular Trafficking and Membrane Interactions

Upon introduction to living cells, this compound readily partitions into cellular membranes.[1] Its journey through the cell provides valuable insights into lipid transport pathways.

Endoplasmic Reticulum and Golgi Apparatus

Once inside the cell, this compound is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[1] From the ER, it moves to the Golgi apparatus, a central hub for lipid sorting and modification.[1][4] The accumulation of NBD-labeled ceramides in the Golgi is a well-documented phenomenon, making it an excellent marker for this organelle.[1] It is important to note that the staining of the Golgi is often due to the metabolic conversion of the fluorescent ceramide into its metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[1]

Lipid Rafts

Ceramides are known to play a significant role in the organization of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that act as signaling platforms.[5][6] The generation of ceramide within these rafts can lead to the coalescence of smaller rafts into larger signaling platforms, a critical step in initiating various signaling cascades.[6] Ceramide can also displace cholesterol from lipid rafts, altering their composition and stability, which has significant implications for the recruitment and function of raft-associated proteins.[6][7][8]

Role in Cellular Signaling

Ceramide and its metabolites are crucial second messengers in a variety of cellular signaling pathways, most notably apoptosis (programmed cell death).

Ceramide-Induced Apoptosis

Exogenous ceramides, including this compound, can induce apoptosis in various cell types.[9][10] Ceramide-mediated apoptosis can be triggered through multiple pathways:

-

Mitochondrial Pathway: Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[11][12]

-

ER Stress: Ceramide can induce apoptosis by disrupting calcium homeostasis in the endoplasmic reticulum, leading to ER stress.[13]

-

Caspase Activation: Ceramide signaling can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[10][14]

The following diagram illustrates the central role of ceramide in inducing apoptosis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using this compound.

Materials:

-

This compound stock solution (1 mM in Chloroform:Methanol 2:1)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Preparation of this compound-BSA Complex:

-

Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.

-

Store the complex at -20°C for future use.[1]

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere.

-

-

Labeling:

-

Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (a starting concentration of 1-5 µM is recommended, but should be optimized for the specific cell type).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C.[1]

-

-

Washing and Incubation:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD.

-

The following diagram illustrates the experimental workflow for Golgi staining.

Protocol 2: Ceramidase Activity Assay

This protocol provides a method for measuring neutral ceramidase (nCDase) activity using this compound as a fluorescent substrate.

Materials:

-

This compound

-

nCDase

-

Assay buffer: 75 mM NaCl, 25 mM HEPES (pH 8.0), and 0.4% Triton X-100

-

Chloroform:Methanol (1:1)

-

HPLC system with a C8 reverse-phase column and fluorescence detector

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 20 µM this compound and 1 nM nCDase in the assay buffer. The final volume should be 100 µL.

-

Incubate the reaction for 2 hours at 37°C.[3]

-

-

Extraction:

-

Stop the reaction and extract the lipids with a 1:1 chloroform-methanol mixture.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Resuspend the dried sample in 60 µL of the HPLC mobile phase B.[3]

-

-

HPLC Analysis:

-

Separate the reaction products by reverse-phase HPLC using a C8 column.

-

Mobile phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water.

-

Mobile phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.[3]

-

Detect the fluorescent products using a fluorescence detector.

-

The following diagram outlines the workflow for the ceramidase activity assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interactions and enzymatic activity.

Table 1: Binding and Localization

| Parameter | Value | Experimental Context | Reference |

| Apparent Dissociation Constant (Kd) for Tear Lipocalin | 1.2 µM | High-speed centrifugal precipitation assay | [15] |

Table 2: Enzyme Kinetics

| Enzyme | Substrate | Vmax (relative) | Km (relative) | Vmax/Km (relative) | Reference |

| Alkaline Ceramidase | This compound | Much higher than 14C-ceramide | Not reduced by NBD labeling | Much higher than 14C-ceramide | [16] |

| Neutral Ceramidase | This compound | Much higher than 14C-ceramide | Reduced by NBD labeling | Much higher than 14C-ceramide | [16] |

| Acid Ceramidase | This compound | Less than half of 14C-ceramide | - | Less than half of 14C-ceramide | [16] |

Conclusion

This compound is an invaluable tool for cell biologists, biochemists, and drug development professionals. Its ability to mimic natural ceramides while providing a fluorescent signal allows for detailed investigation of lipid trafficking, metabolism, and signaling. The protocols and data presented in this guide offer a solid foundation for utilizing this compound to explore the intricate roles of sphingolipids in cellular health and disease. As our understanding of sphingolipid biology continues to grow, the applications of this versatile probe are certain to expand, paving the way for new discoveries and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intracellular trafficking of ceramide by ceramide transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial ceramide and the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of Ceramides and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific and sensitive assay for alkaline and neutral ceramidases involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational studies on ceramide analogs in cell biology.